molecular formula C13H11FN2O B2802934 (E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide CAS No. 502872-01-7

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2802934
CAS No.: 502872-01-7
M. Wt: 230.242
InChI Key: FYTQQVIQDGNYNL-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide can be achieved through several methods. One common approach involves the Knoevenagel-Doebner reaction, where malonic acid or its ester reacts with the corresponding aldehyde . Another method involves the Suzuki coupling of the corresponding boronic acid with carbon dioxide . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the cyano group to an amine group.

    Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-2-6-16-13(17)11(9-15)7-10-4-3-5-12(14)8-10/h2-5,7-8H,1,6H2,(H,16,17)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQQVIQDGNYNL-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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